molecular formula C10H11N B2557850 1-Ethyl-2-isocyano-3-methylbenzene CAS No. 21548-51-6

1-Ethyl-2-isocyano-3-methylbenzene

Cat. No.: B2557850
CAS No.: 21548-51-6
M. Wt: 145.205
InChI Key: XVHOBCRLMTUWTH-UHFFFAOYSA-N
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Description

“2-Ethyl-6-methyl-phenylisocyanide” is a chemical compound with the molecular formula C10H11N . Its molecular weight is 145.21 .

Scientific Research Applications

Synthesis and Polymerization Catalysis

2-Ethyl-6-methyl-phenylisocyanide has been utilized in the synthesis of highly functionalized compounds through catalytic reactions. For example, an expedient phosphine-catalyzed [4 + 2] annulation process was developed to synthesize highly functionalized tetrahydropyridines, employing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This method demonstrated excellent yields and complete regioselectivity, highlighting the utility of phenylisocyanide derivatives in facilitating complex chemical transformations (Zhu, Lan, & Kwon, 2003). Additionally, nickel(II) isocyanide complexes have been found to act as active catalysts for the polymerization of ethylene, with the catalytic activity and properties of the resulting polyethylene varying based on the substituents on the aryl group. This suggests the role of 2-ethyl-6-methyl-phenylisocyanide in the development of catalysts for polymer production (Tanabiki et al., 2004).

Antimicrobial Activity

Research has also explored the antimicrobial potential of compounds synthesized from 2-ethyl-6-methyl-phenylisocyanide. New approaches for the synthesis of thiazoles and their fused derivatives have been investigated, with some derivatives demonstrating in vitro antimicrobial activity against bacterial and fungal isolates. This indicates the compound's relevance in the synthesis of potential antimicrobial agents (Wardkhan et al., 2008).

Synthetic Organic Chemistry

The compound's derivatives have been applied in synthetic organic chemistry, such as in the convenient synthesis of novel impurities of the herbicide Propisochlor. These syntheses are crucial for understanding the chemical properties and potential environmental impacts of herbicide derivatives (Behera, Mohanta, & Pati, 2022).

Environmental and Industrial Applications

Moreover, the synthesis and pharmacological investigation of various derivatives highlight their potential in environmental and industrial applications. For instance, derivatives have been evaluated as corrosion inhibitors for mild steel, useful for industrial processes. Such studies underscore the importance of 2-ethyl-6-methyl-phenylisocyanide in developing new materials with enhanced performance and sustainability (Dohare et al., 2017).

Future Directions

While specific future directions for “2-Ethyl-6-methyl-phenylisocyanide” are not mentioned in the sources, the field of synthetic chemistry, including the study of such compounds, continues to evolve with new methodologies and applications .

Properties

IUPAC Name

1-ethyl-2-isocyano-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-4-9-7-5-6-8(2)10(9)11-3/h5-7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHOBCRLMTUWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1[N+]#[C-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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